
VX-702
Overview
Description
VX-702 is a highly selective, orally active inhibitor of the α isoform of p38 mitogen-activated protein kinase (p38α MAPK). It competitively binds to the ATP pocket of the kinase, inhibiting its activity with an IC50 of 4–20 nM . Structurally, it is a small molecule (C19H12F4N4O2, molecular weight 404.3) that exhibits dose-dependent suppression of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in both in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VX-702 involves multiple steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with various functional groups. The key steps involve:
Formation of the pyridine ring: This is typically achieved through cyclization reactions.
Introduction of fluorine atoms: Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST).
Amide bond formation: This step involves coupling reactions using reagents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as crystallization and chromatography to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions: VX-702 undergoes several types of chemical reactions, including:
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications .
Scientific Research Applications
Scientific Applications of VX-702
This compound, a p38 mitogen-activated protein (MAP) kinase inhibitor, is an orally administered small molecule initially developed by Vertex Pharmaceuticals . It targets the p38 MAP kinase, which regulates the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6) . These cytokines are known to play roles in acute inflammation and chronic inflammatory diseases . this compound has been explored for various applications, primarily in inflammatory conditions.
Rheumatoid Arthritis (RA)
Clinical Study Design and Results:
this compound was investigated in Phase II clinical studies for the treatment of rheumatoid arthritis (RA) .
VeRA Study:
- This was a randomized, double-blind, placebo-controlled, 12-week Phase II clinical study that enrolled 315 patients with moderate to severe RA .
- The study was conducted at over 40 centers in Eastern and Central Europe .
- Patients received either 5 mg or 10 mg of this compound once daily, or a placebo. Patients could also receive certain disease-modifying anti-rheumatic drugs (DMARDs), but not methotrexate or anti-TNF therapies .
- The primary endpoint was to measure the reduction in clinical signs and symptoms of RA after 12 weeks, using the American College of Rheumatology (ACR20) criteria .
Efficacy:
- This compound treatment led to a dose-dependent, statistically significant increase in week 12 ACR20 response rates .
- 30% of patients receiving placebo, 38% of those receiving 5 mg this compound, and 40% of those receiving 10 mg this compound achieved an ACR20 response at week 12 (p=0.04; Jonckheere-Terpstra test for increasing dose-response) .
- 32% of placebo patients, 41% of 5 mg this compound-treated patients and 44% of 10 mg this compound-treated patients achieved a EULAR (moderate or good) response (p=0.01) .
- However, the study's results indicated that the ACR20 response rates among patients receiving this compound compared with those receiving placebo did not reach pairwise statistical significance at the highest doses .
Study 304:
- Involved 117 patients who received placebo, daily this compound, or twice-weekly this compound in addition to concomitant methotrexate (MTX) .
- At week 12, ACR20 response rates were 40% for patients receiving 10 mg this compound daily plus MTX, 44% for patients receiving 10 mg this compound twice weekly plus MTX, and 22% for placebo .
Safety and Tolerability:
- This compound was well-tolerated through 12 weeks of dosing .
- Extensive ambulatory and 12-lead electrocardiographic monitoring was performed. No differences in ventricular ectopic activity or cardiac arrhythmias were observed between placebo and treated patients .
- A minimal, dose-dependent increase in the Fridericia rate-corrected QT interval (QTcF) was seen in the this compound treatment groups, but no patient experienced a clinically significant increase in QTcF at any time during the study .
- Serious infections were more frequent in the this compound groups compared to the placebo group in the VeRA study (2.4% versus 0%), but not in Study 304 (2.6% versus 4.9%) .
Limitations:
- The modest clinical efficacy and transient suppression of biomarkers of inflammation observed in the studies suggested that p38 MAP kinase inhibition might not provide meaningful, sustained suppression of chronic inflammation in RA .
Sepsis-Associated Acute Kidney Injury (S-AKI)
Efficacy:
- This compound ameliorated S-AKI by inhibiting the release of pro-inflammatory cytokines from macrophages, indicating its potential as a novel therapeutic for S-AKI treatment .
- Administration of this compound decreased the elevated concentrations of IL-6, IL-1β, serum creatinine, and blood urea nitrogen in mice with S-AKI .
- This compound reduced the number of apoptotic cells in damaged kidney tissues .
Mechanism of Action:
- This compound could bind IL-6, IL-1β, and MAPK, and affect the binding of IL-1β and its receptor .
- It reduced the levels of phosphorylated p38 MAPK and pro-inflammatory cytokines in RAW264.7 cells and the supernatant .
Animal Studies:
- In a study involving mice, this compound was administered to assess its effect on S-AKI. The endpoint was 24 hours after surgery, and both kidneys and blood samples were collected .
Cardiovascular Events
Potential Application:
- This compound was considered for development in acute coronary syndromes (ACS) due to vascular inflammation's role in cardiovascular events .
- It has the potential to inhibit inflammatory processes that cause plaque instability and rupture, leading to unstable angina, myocardial infarction, and stroke .
Safety and Clinical Activity:
Data Table Summarizing Clinical Studies of this compound
Mechanism of Action
VX-702 exerts its effects by inhibiting the activity of p38 MAPK, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta. By blocking the activity of p38 MAPK, this compound effectively reduces the production of these cytokines, thereby mitigating inflammation and its associated symptoms .
Comparison with Similar Compounds
Pharmacokinetics :
- Half-life: 16–20 hours; volume of distribution: 73 L/kg .
- Renal excretion studies in rats indicate linear clearance without interaction with organic anion/cation transporters, minimizing drug-drug interaction risks with methotrexate .
Table 1: Key p38 MAPK Inhibitors in Clinical Development
Key Findings:
Selectivity and Mechanism: this compound and pamapimod are p38α-selective, while VX-745 inhibits both p38α and β isoforms. SCIO-469 and SB681323 lack detailed selectivity data but target p38α .
Efficacy in RA: this compound: Modest ACR20 response (40%) but failed to meet statistical significance vs. placebo. Pamapimod: Similar ACR20 (44%) but with sustained biomarker suppression in some studies . VX-745: Preclinical TNF-α inhibition >80%, but clinical development halted due to toxicity .
Anti-Inflammatory Effects: this compound reduced CRP by 71% in ACS patients, outperforming SCIO-469 (50% CRP reduction in COPD) .
Safety: this compound and pamapimod show comparable tolerability, with mild liver enzyme elevations. In contrast, VX-745 caused CNS toxicity, leading to trial discontinuation . Serious infections (2.4% vs.
Pharmacokinetics: this compound’s long half-life (16–20 hours) supports once-daily dosing, unlike pamapimod (twice daily) .
Biological Activity
VX-702 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily investigated for its therapeutic potential in various inflammatory conditions, including rheumatoid arthritis (RA) and sepsis-associated acute kidney injury (S-AKI). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and potential applications based on recent research findings.
This compound exerts its biological effects primarily through the inhibition of the p38 MAPK signaling pathway. This pathway is crucial in mediating inflammatory responses by regulating cytokine production. By inhibiting p38 MAPK, this compound reduces the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-1β, which are implicated in various inflammatory diseases .
Rheumatoid Arthritis
In a series of clinical trials, this compound demonstrated significant effects on patients with moderate to severe RA. The VeRA study involved 315 patients and assessed the efficacy of this compound over 12 weeks. Key findings included:
- ACR20 Response Rates : At week 12, 40% of patients receiving 10 mg this compound achieved an ACR20 response compared to 28% in the placebo group (p=0.04) .
- Biomarker Reduction : Reductions in C-reactive protein and other inflammatory markers were observed as early as week 1 but returned to baseline by week 4, indicating a transient effect on inflammation .
Treatment Group | ACR20 Response Rate (%) |
---|---|
Placebo | 28 |
5 mg this compound | 36 |
10 mg this compound | 40 |
Despite these findings, the overall clinical efficacy was modest, with serious infections reported more frequently in the this compound groups compared to placebo .
Sepsis-Associated Acute Kidney Injury
Recent studies have highlighted this compound's potential in treating S-AKI. In a murine model, this compound administration led to:
- Cytokine Inhibition : Significant reductions in IL-6 and IL-1β levels were observed, correlating with improved kidney function as measured by serum creatinine and blood urea nitrogen levels .
- Cell Viability Improvement : this compound treatment reversed cell viability loss in renal cells co-cultured with pro-inflammatory macrophages .
Case Studies
- Rheumatoid Arthritis : In a double-blind study involving patients receiving either this compound or placebo alongside methotrexate, the results indicated a trend towards improved symptoms; however, statistical significance was not achieved at higher doses .
- Platelet Function Improvement : A study demonstrated that this compound improved the preservation and circulation of platelets stored under adverse conditions, suggesting its utility in transfusion medicine without impairing hemostatic function .
Q & A
Basic Research Questions
Q. What is the biochemical selectivity profile of VX-702, and how does it inform experimental design in p38α MAPK pathway studies?
this compound is a highly selective ATP-competitive inhibitor of p38α MAPK, with a Kd of 3.7 nM for p38α and 17 nM for p38β, demonstrating ~14-fold selectivity for p38α over p38β . Its lack of activity against ERKs and JNKs makes it ideal for isolating p38α-dependent signaling in vitro . For kinase selectivity assays, use concentrations ≤20 nM to avoid off-target effects. Validate specificity via parallel experiments with siRNA knockdown or other p38 isoforms (e.g., p38β) to confirm observed phenotypes .
Q. How should this compound be solubilized and stored to ensure stability in cell culture experiments?
this compound is water-insoluble but dissolves in DMSO (81 mg/mL, yielding 10 mM stock solutions). For cell-based assays, prepare fresh stocks in DMSO and dilute in culture media to final concentrations ≤10 µM (DMSO ≤0.1%). Avoid freeze-thaw cycles; store aliquots at -20°C (stable for ≥1 year) or -80°C for long-term use. Note: Non-sterile formulations require filtration (0.2 µm) before cell treatment .
Q. What in vitro models demonstrate this compound’s anti-inflammatory activity, and what endpoints are recommended?
In LPS-primed human blood assays, this compound inhibits IL-6, IL-1β, and TNFα with IC50 values of 59, 122, and 99 ng/mL, respectively. Use whole-blood or PBMC models to mimic physiological cytokine production. Measure cytokine levels via ELISA at 6–24 hours post-treatment. For platelet studies, this compound (1 µM) inhibits p38 activity in gel-filtered platelets (IC50: 4–20 nM) without affecting aggregation, making it suitable for studying p38α’s non-hemostatic roles .
Advanced Research Questions
Q. How can conflicting data between preclinical efficacy and clinical outcomes in rheumatoid arthritis (RA) be reconciled?
In collagen-induced arthritis (CIA) mice, this compound (5 mg/kg BID) reduced joint erosion and inflammation comparably to methotrexate . However, Phase II RA trials showed only transient biomarker suppression (CRP, TNFα) and no sustained clinical benefit despite ACR20 response rates of 40–44% vs. 22–28% for placebo . This discrepancy may stem from compensatory pathways (e.g., JNK/ERK activation) in chronic inflammation. Researchers should combine this compound with inhibitors of parallel pathways (e.g., JNK) in preclinical models to assess synergy .
Q. What experimental considerations are critical for optimizing this compound dosing in in vivo fibrosis models?
In bleomycin-induced lung fibrosis, this compound (10 mg/kg/day oral gavage) reduced hydroxyproline content by 30% and promoted fibroblast apoptosis . Key parameters:
- Timing : Initiate dosing post-fibrosis induction (e.g., day 9 post-bleomycin) to mimic therapeutic intervention.
- Biomarkers : Monitor αSMA, Col1A1, and cleaved caspase-3 in lung homogenates .
- PK/PD : Leverage its long half-life (16–20 hours) for once-daily dosing; measure plasma levels via LC-MS to ensure target engagement .
Q. How does this compound’s transient biomarker suppression in RA trials inform its potential in acute vs. chronic inflammation models?
In acute coronary syndrome (ACS) trials, this compound (5–40 mg/day) reduced CRP by 37–71% within 48 hours, with effects sustained for 4 weeks . Contrastingly, RA trials showed rapid biomarker rebound by week 4 . This suggests p38α inhibition may be more effective in acute settings (e.g., ischemia-reperfusion injury) where transient suppression suffices. For chronic models, consider pulsatile dosing or combination therapies to prevent compensatory adaptation .
Q. What methodologies resolve contradictions in platelet studies using this compound?
While this compound does not inhibit platelet aggregation, it improves platelet survival in storage (e.g., cold-stored platelets + this compound show 20% higher viability vs. controls). Use functional assays (e.g., mitochondrial membrane potential, Annexin V staining) to assess platelet apoptosis during storage. Note: this compound’s lack of effect on aggregation ensures compatibility with transfusion studies .
Q. Methodological Recommendations
- Dose Translation : For murine studies, use 5–10 mg/kg/day (oral) based on allometric scaling from human doses .
- Biomarker Timing : In acute models (e.g., ACS), measure cytokines within 48 hours; in chronic models (RA), track rebound at 4 weeks .
- Control Experiments : Include p38β-selective inhibitors (e.g., SB202190) to isolate p38α-specific effects .
Properties
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.